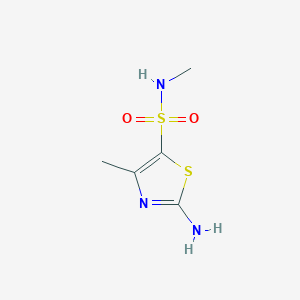
C(C)N1C(C=2SC=3C(=NSC=3C#N)SC=2C1=O)=O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
C(C)N1C(C=2SC=3C(=NSC=3C#N)SC=2C1=O)=O, also known as compound 1, is a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). This compound has been the focus of numerous scientific studies due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.
Scientific Research Applications
Advanced Materials Characterization
X-ray photoelectron spectroscopy (XPS) is a critical technique for determining the chemical state and composition of advanced materials, including complex organic molecules and carbon-based materials. The accurate determination of chemical states by XPS relies on binding energy referencing methods, which are essential for understanding the electronic structure and bonding environment of elements within a molecule. Research by Greczynski and Hultman (2018) highlights the importance of a reliable binding energy referencing method in XPS studies, addressing the variability in the C 1s peak of adventitious carbon and its implications for material characterization (Greczynski & Hultman, 2018).
Material Synthesis and Properties Prediction
The synthesis and characterization of materials with specific properties, such as hardness or electronic structure, often involve complex nitrogen-containing molecules. Cohen's work (1993) on the synthesis of carbon nitride ([beta]-C3N4) demonstrates how theoretical predictions can guide the creation of materials with desirable properties, such as hardness exceeding that of diamond. This research underscores the potential of complex molecules in designing new materials with tailored properties (Cohen, 1993).
Nitrogen-doped Carbon Dots for Bioimaging
The development of nitrogen-doped carbon quantum dots (N-doped C-Dots) illustrates the application of complex nitrogen-containing molecules in nanotechnology and bioimaging. Zhang et al. (2014) developed a solid-phase synthesis approach for fabricating N-doped C-Dots with high fluorescence quantum yield, demonstrating their potential for sensitive and selective probing of ions in living cells. This research highlights the utility of nitrogen-doped carbon structures in creating advanced imaging tools for biological research (Zhang et al., 2014).
properties
IUPAC Name |
11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2S3/c1-2-13-9(14)6-7(10(13)15)17-8-5(16-6)4(3-11)18-12-8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLKBCRDIUBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)SC3=NSC(=C3S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.0,3,7]dodeca-1(9),3,6-triene-6-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2612982.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)
![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)





![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)


